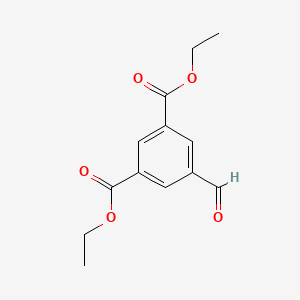

Diethyl 5-formylisophthalate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 5-formylbenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-3-17-12(15)10-5-9(8-14)6-11(7-10)13(16)18-4-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQYGXLOZQBJFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C=O)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Diethyl 5 Formylisophthalate and Its Precursors

Regioselective Formylation Strategies

The introduction of a formyl group onto the aromatic ring of a diethyl isophthalate (B1238265) precursor is a critical step that demands high regioselectivity to yield the desired 5-substituted product.

One prominent method for the formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction . This reaction typically employs a phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. chemtube3d.com The reaction with an activated aromatic ring, such as a phenol, proceeds to give an ortho-formylated product. For less activated substrates, harsher conditions may be required, which can impact the selectivity and yield.

Another approach involves the Casnati-Skattebøl ortho-formylation . This method utilizes paraformaldehyde and a magnesium chloride-triethylamine (MgCl₂-Et₃N) base system in tetrahydrofuran (B95107) (THF). uio.no It has proven effective for the ortho-formylation of phenols to produce salicylaldehydes. uio.no

For substrates that are not phenols, direct formylation can be challenging. An alternative strategy is the oxidation of a hydroxymethyl group. For example, diethyl 5-(hydroxymethyl)isophthalate can be oxidized to Diethyl 5-formylisophthalate. scispace.comcore.ac.uk A common and efficient reagent for this transformation is pyridinium (B92312) chlorochromate (PCC). scispace.com The reaction is typically carried out in an anhydrous solvent like chloroform. scispace.com

A summary of reagents for formylation and related transformations is presented in the table below.

Table 1: Reagents for Formylation and Related Transformations

| Reagent/Method | Description | Application |

|---|---|---|

| Vilsmeier-Haack (POCl₃/DMF) | Generates an electrophilic iminium cation for formylation of activated aromatic rings. | Formylation of electron-rich aromatics. chemtube3d.com |

| Casnati-Skattebøl (Paraformaldehyde/MgCl₂-Et₃N) | A method for the ortho-formylation of phenols. | Synthesis of salicylaldehydes. uio.no |

Esterification and Transesterification Routes to this compound

The synthesis of this compound can be achieved through the esterification of 5-formylisophthalic acid or the transesterification of its simpler esters.

The most direct route is the Fischer-Speier esterification of 5-formylisophthalic acid. This method involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgchemist.sg The reaction is reversible, and to drive the equilibrium towards the product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. libretexts.orgcrunchchemistry.co.uk

Alternatively, this compound can be prepared from Dimethyl 5-formylisophthalate via a transesterification reaction. This involves treating the dimethyl ester with ethanol in the presence of an acid or base catalyst.

The precursor, 5-formylisophthalic acid, can be synthesized through methods like the ozonolysis of a suitable olefinic precursor. nih.govchemrxiv.org For instance, the cleavage of 5-[2-(3,5-dicarboxyphenyl)ethenyl]benzene-1,3-dicarboxylic acid using ozone can yield 5-formylisophthalic acid. nih.govchemrxiv.org

Table 2: Comparison of Esterification Methods

| Method | Description | Conditions |

|---|---|---|

| Fischer-Speier Esterification | Acid-catalyzed reaction between a carboxylic acid and an alcohol. | Excess ethanol, strong acid catalyst (e.g., H₂SO₄), often with heating. libretexts.orguni-muenchen.de |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of synthesizing this compound, several strategies can be employed to make the process more environmentally benign.

One key principle is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like the Fischer-Speier esterification have a good atom economy, with water being the only byproduct. chemist.sg However, the use of strong, corrosive acids like sulfuric acid as catalysts presents a hazard.

The use of safer solvents and reagents is another cornerstone of green chemistry. acs.org Traditional formylation and oxidation reactions often use chlorinated solvents and heavy metal-based oxidants. Research into greener alternatives is ongoing. For example, the use of solid acid catalysts for formylation or esterification can simplify purification and reduce waste. researchgate.net

Furthermore, developing catalytic methods that can be used in small amounts and recycled is a key goal. acs.org This minimizes waste and often leads to milder reaction conditions.

Catalytic Methods for this compound Preparation

Catalysis plays a crucial role in developing efficient and selective synthetic routes. For the preparation of this compound, catalytic methods can be applied to both the formylation and esterification steps.

In the esterification of 5-formylisophthalic acid, solid acid catalysts such as sulfated zirconia or ion-exchange resins can be used as alternatives to homogeneous mineral acids. These heterogeneous catalysts are easily separated from the reaction mixture, are often reusable, and can be less corrosive.

For the formylation step via oxidation of diethyl 5-(hydroxymethyl)isophthalate, various catalytic oxidation systems have been developed to avoid stoichiometric and often toxic chromium-based reagents like PCC. Aerobic oxidation using a transition metal catalyst and molecular oxygen as the oxidant is a greener alternative.

A novel, metal-free benzannulation of aryl enals and propiolates has been reported to produce biaryl aldehydes, including this compound, in a one-step process. rsc.org This method involves reacting an enal with ethyl propiolate in the presence of dimethyl amine and acetic acid. rsc.org

Table 3: Catalytic Approaches

| Reaction Step | Catalytic Method | Advantages |

|---|---|---|

| Esterification | Solid acid catalysts (e.g., sulfated zirconia) | Easy separation, reusability, reduced corrosion. |

| Oxidation | Aerobic oxidation with transition metal catalyst | Use of air as oxidant, avoids toxic heavy metals. |

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comub.edu

The primary disconnections for this compound involve the ester and formyl functional groups.

C-O Disconnection (Ester): Disconnecting the two ester groups leads back to 5-formylisophthalic acid and ethanol. This suggests a Fischer-Speier esterification as a key synthetic step. ub.edu

C-C Disconnection (Formyl Group): The formyl group can be considered a synthetic equivalent of a hydroxymethyl group, which can be introduced via reduction of a carboxylic acid group or formylation of the aromatic ring. This leads to two potential precursors:

Diethyl 5-(hydroxymethyl)isophthalate: This precursor can be oxidized to the target molecule. This alcohol itself can be derived from the reduction of one of the carboxylic acid groups of trimesic acid, followed by esterification.

Diethyl isophthalate: This precursor would require a regioselective formylation at the 5-position.

A plausible retrosynthetic pathway is shown below:

Retrosynthetic Scheme:

Alternatively:

This analysis highlights the key reactions and precursors involved in the synthesis of this compound, providing a framework for designing an efficient synthetic route. amazonaws.comyoutube.com

Reactivity and Mechanistic Investigations of Diethyl 5 Formylisophthalate

Condensation Reactions Involving the Formyl Group

The electrophilic carbon atom of the formyl group in Diethyl 5-formylisophthalate serves as a prime site for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations are fundamental in the construction of more complex molecular architectures.

Knoevenagel Condensations and Related Olefination Processes

The Knoevenagel condensation is a powerful method for the formation of carbon-carbon double bonds, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. The formyl group of this compound readily participates in such reactions.

In a typical Knoevenagel condensation, active methylene compounds such as malononitrile (B47326) or diethyl malonate react with this compound to yield the corresponding arylidene derivatives. The reaction is generally catalyzed by a weak base like piperidine (B6355638) or pyridine. The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group. Subsequent dehydration of the resulting aldol-type adduct yields the stable α,β-unsaturated product.

| Active Methylene Compound | Catalyst | Product |

| Malononitrile | Piperidine | Diethyl 5-(2,2-dicyanovinyl)isophthalate |

| Diethyl malonate | Piperidine | Diethyl 5-(2,2-bis(ethoxycarbonyl)vinyl)isophthalate |

| Ethyl cyanoacetate | Piperidine | Diethyl 5-(2-cyano-2-(ethoxycarbonyl)vinyl)isophthalate |

This table presents illustrative examples of Knoevenagel condensation products derived from this compound.

The electron-withdrawing ester groups on the aromatic ring of this compound enhance the electrophilicity of the formyl carbon, often leading to high yields of the condensation products under mild reaction conditions.

Imine and Enamine Formation

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the product. The mechanism involves the nucleophilic addition of the primary amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine.

Similarly, reaction with secondary amines can lead to the formation of enamines, although the initial adduct, an iminium ion, cannot be neutralized by deprotonation at the nitrogen atom. Instead, a proton is removed from an adjacent carbon atom to yield the enamine.

| Amine | Product Type |

| Aniline (B41778) | Imine (Schiff Base) |

| Benzylamine | Imine (Schiff Base) |

| Morpholine | Enamine |

This table provides examples of the types of products formed from the reaction of this compound with different classes of amines.

The formation of these C-N bonds is a critical step in the synthesis of various heterocyclic compounds and ligands for coordination chemistry.

Aldol and Henry Reactions

While the Aldol reaction typically involves the reaction of an enolate with a carbonyl compound, a crossed-Aldol reaction between this compound and a ketone or another aldehyde bearing α-hydrogens is mechanistically feasible. In such a reaction, a base would deprotonate the α-carbon of the ketone or second aldehyde to form an enolate, which would then attack the formyl group of this compound. The resulting β-hydroxy carbonyl compound can then undergo dehydration to form an α,β-unsaturated carbonyl compound.

The Henry reaction, or nitro-aldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. This compound can serve as the aldehyde component in this reaction. The reaction is initiated by the deprotonation of the nitroalkane by a base to form a resonance-stabilized nitronate anion. This nucleophile then adds to the formyl group, and subsequent protonation yields a β-nitro alcohol. Dehydration of the Henry adduct can lead to the formation of a nitroalkene.

| Reactant | Reaction Type | Catalyst | Product |

| Acetone | Crossed-Aldol | Base (e.g., NaOH) | Diethyl 5-(3-oxobut-1-en-1-yl)isophthalate (after dehydration) |

| Nitromethane | Henry | Base (e.g., Et3N) | Diethyl 5-(2-nitro-1-hydroxyethyl)isophthalate |

This table illustrates potential products from crossed-Aldol and Henry reactions involving this compound.

Reduction and Oxidation Chemistry of the Formyl Moiety

The formyl group of this compound can be selectively transformed into other functional groups through reduction and oxidation reactions, providing access to a range of important derivatives.

Selective Reductions to Hydroxymethyl and Methyl Derivatives

The formyl group can be selectively reduced to a hydroxymethyl group in the presence of the two ester functionalities using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide upon workup.

| Reducing Agent | Product |

| Sodium borohydride (NaBH₄) | Diethyl 5-(hydroxymethyl)isophthalate |

| Lithium borohydride (LiBH₄) | Diethyl 5-(hydroxymethyl)isophthalate |

This table shows common reducing agents for the selective reduction of the formyl group.

More vigorous reduction conditions, such as catalytic hydrogenation over a palladium catalyst (Pd/C) or the Wolff-Kishner or Clemmensen reductions, can be employed to reduce the formyl group completely to a methyl group, yielding Diethyl 5-methylisophthalate. The choice of reducing agent is crucial to achieve the desired level of reduction without affecting the ester groups.

Oxidative Transformations to Carboxylic Acid Analogues

The formyl group of this compound can be oxidized to a carboxylic acid group, resulting in the formation of 1,3-diethyl 5-carboxybenzene-1,3-dicarboxylate (B1237546) (isophthalic acid, 5-carboxy-, diethyl ester). Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) under basic conditions, or Jones reagent (CrO₃ in sulfuric acid and acetone).

| Oxidizing Agent | Product |

| Potassium permanganate (KMnO₄) | 1,3-Benzenedicarboxylic acid, 5-carboxy-, diethyl ester |

| Jones Reagent (CrO₃/H₂SO₄) | 1,3-Benzenedicarboxylic acid, 5-carboxy-, diethyl ester |

This table lists suitable oxidizing agents for the conversion of the formyl group to a carboxylic acid.

This oxidation provides a route to tricarboxylic acid derivatives of benzene (B151609), which are valuable in the synthesis of polymers, metal-organic frameworks (MOFs), and other functional materials. The selective oxidation of the aldehyde in the presence of the ester groups is a key consideration in these synthetic strategies.

Nucleophilic Additions to the Aldehyde Functionality

The aldehyde group in this compound is the most reactive site for nucleophilic attack due to the high electrophilicity of the formyl carbon and the absence of significant steric hindrance.

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily add to the aldehyde functionality of this compound. libretexts.orgyoutube.com This reaction proceeds via a nucleophilic addition mechanism where the carbanionic component of the organometallic reagent attacks the electrophilic carbonyl carbon of the aldehyde. This attack leads to the formation of a tetrahedral intermediate, which upon acidic workup, yields a secondary alcohol. youtube.com

The general mechanism involves the following steps:

Nucleophilic Attack: The organometallic reagent adds to the carbonyl carbon, breaking the π-bond and forming a new carbon-carbon bond.

Formation of Tetrahedral Intermediate: A magnesium or lithium alkoxide intermediate is formed.

Protonation: Subsequent treatment with a protic solvent (e.g., aqueous acid) protonates the alkoxide to yield the final secondary alcohol product.

It is crucial to control the reaction conditions, such as temperature and stoichiometry of the organometallic reagent, to achieve selective addition to the aldehyde without concurrent reaction at the less reactive ester sites. masterorganicchemistry.com

Table 1: Examples of Organometallic Additions to this compound

| Organometallic Reagent | Product after Workup |

|---|---|

| Methylmagnesium bromide | Diethyl 5-(1-hydroxyethyl)isophthalate |

| Phenyllithium | Diethyl 5-(hydroxy(phenyl)methyl)isophthalate |

The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN, KCN) followed by acidification to the aldehyde group of this compound results in the formation of a cyanohydrin. This reaction is a classic example of nucleophilic addition to a carbonyl group. youtube.com The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon.

The mechanism for cyanohydrin formation can be summarized as follows:

Nucleophilic Attack: The cyanide ion attacks the carbonyl carbon of the aldehyde.

Intermediate Formation: A tetrahedral cyanoalkoxide intermediate is formed.

Protonation: The alkoxide is protonated by HCN or an added acid to give the cyanohydrin product.

The resulting cyanohydrin, Diethyl 5-(cyano(hydroxy)methyl)isophthalate, is a versatile intermediate. The nitrile group can be further transformed, for instance, through hydrolysis to a carboxylic acid or reduction to an amine, thereby providing a pathway to a variety of multifunctional aromatic compounds.

Table 2: Cyanohydrin Formation and Potential Subsequent Transformations

| Reagents | Intermediate/Product |

|---|---|

| 1. NaCN, 2. HCl | Diethyl 5-(cyano(hydroxy)methyl)isophthalate |

| Diethyl 5-(cyano(hydroxy)methyl)isophthalate + H₃O⁺, heat | 5-(1-carboxy-1-hydroxy-methyl)isophthalic acid |

Transformations of the Ester Groups

The two ethyl ester groups of this compound are susceptible to nucleophilic acyl substitution reactions, although they are generally less reactive than the aldehyde functionality. libretexts.org

The ester groups can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible process where the ester is heated with water in the presence of a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org

Saponification (Base-Promoted Hydrolysis): This is an irreversible reaction involving treatment of the ester with a strong base, such as sodium hydroxide (B78521). masterorganicchemistry.com The hydroxide ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification yields the dicarboxylic acid, 5-formylisophthalic acid. Saponification is often preferred for its irreversibility and generally higher yields. researchgate.net

Table 3: Hydrolysis/Saponification of this compound

| Conditions | Product |

|---|---|

| H₃O⁺, heat | 5-Formylisophthalic acid |

The ester groups can undergo nucleophilic acyl substitution with other nucleophiles, such as amines, to form amides. This reaction, known as aminolysis, typically requires heating the ester with an amine. The reaction proceeds via the standard addition-elimination mechanism for nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com

The general mechanism is as follows:

Nucleophilic Addition: The amine attacks the electrophilic carbonyl carbon of the ester.

Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen.

Elimination: The ethoxy group is eliminated as ethanol (B145695), and the C=O double bond is reformed, yielding the amide.

This reaction can be utilized to synthesize a variety of diamides from this compound, which can serve as monomers for polyamide synthesis or as precursors to other functional molecules.

Table 4: Amidation of this compound

| Amine | Product |

|---|---|

| Ammonia (B1221849) (NH₃) | 5-Formylisophthalamide |

| Methylamine (CH₃NH₂) | 5-Formyl-N1,N3-dimethylisophthalamide |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are powerful tools in organic synthesis. The aldehyde functionality of this compound makes it an ideal candidate for participation in several named MCRs.

Hantzsch Dihydropyridine (B1217469) Synthesis: In this reaction, an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium (B1175870) acetate) condense to form a dihydropyridine. wikipedia.orgorganic-chemistry.org this compound can serve as the aldehyde component, leading to the formation of highly functionalized dihydropyridine derivatives bearing the isophthalate (B1238265) moiety. organic-chemistry.org

Biginelli Reaction: This is a one-pot cyclocondensation reaction between an aldehyde, a β-ketoester (or a similar active methylene compound), and urea (B33335) or thiourea. x-mol.com Utilizing this compound as the aldehyde component would yield dihydropyrimidinones or thiones with the diethyl isophthalate group at the 4-position of the heterocyclic ring. frontiersin.orgfrontiersin.org

Ugi Reaction: The Ugi reaction is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. The product is a di-peptide derivative. This compound can act as the aldehyde component, allowing for the synthesis of complex, peptide-like structures.

The incorporation of this compound into these MCRs provides a straightforward route to complex molecular architectures with a high degree of atomic economy and synthetic efficiency.

Table 5: Potential Multicomponent Reactions of this compound

| Reaction Name | Other Reactants | Resulting Heterocyclic Core/Scaffold |

|---|---|---|

| Hantzsch Synthesis | 2x Ethyl acetoacetate, NH₄OAc | Dihydropyridine |

| Biginelli Reaction | Ethyl acetoacetate, Urea | Dihydropyrimidinone |

Dynamic Covalent Chemistry (DCC) Pathways Utilizing this compound

The field of Dynamic Covalent Chemistry (DCC) operates on the principle of reversible covalent bond formation, allowing for the synthesis of complex molecular architectures under thermodynamic control. This "error-checking" and "proof-reading" capability is a hallmark of DCC, enabling the self-assembly of the most stable structures from a mixture of building blocks. nih.govresearchgate.net The formation of imine bonds through the reaction of aldehydes and amines is a cornerstone of DCC, prized for its reversibility and predictable reactivity. nih.govresearchgate.net this compound, with its strategically positioned formyl group on a rigid aromatic core, presents as a valuable building block for the construction of novel supramolecular structures through DCC pathways.

The core reactivity of this compound in the context of DCC is centered on its aldehyde functionality. This group can readily undergo condensation reactions with primary amines to form Schiff bases, or imines. The reversibility of this reaction is crucial for DCC, as it allows for the continuous formation and cleavage of the C=N bond, guiding the system towards its thermodynamic minimum. This process enables the self-correction of kinetically formed, less stable intermediates into the most stable final product. nih.govresearchgate.net

A primary application of this compound in DCC would be in the synthesis of macrocycles. By reacting this mono-aldehyde with difunctional primary amines, a variety of macrocyclic structures can be envisioned. The stoichiometry of the reactants plays a critical role in directing the assembly towards a specific macrocycle size. For instance, a [2+2] condensation between this compound and a linear diamine would be expected to yield a rectangular-shaped macrocycle. Similarly, a [3+3] condensation with a suitable triamine could lead to the formation of a larger, triangular macrocycle. The precise outcome of these reactions is governed by factors such as reactant concentration, solvent, and the presence of any templating species.

The ester functionalities of this compound, while not directly participating in the dynamic covalent exchange, are expected to influence the properties of the resulting assemblies. These groups can modulate the solubility of both the starting material and the final products. Furthermore, they offer a handle for post-synthetic modification, where the ester groups could be hydrolyzed or otherwise functionalized to alter the properties of the self-assembled structure.

Detailed mechanistic investigations into the DCC pathways of this compound would likely focus on the kinetics and thermodynamics of the imine bond formation and exchange. Studies would aim to elucidate the influence of the isophthalate core and the ethyl ester groups on the rate of reaction and the position of the equilibrium. While specific research on the DCC of this compound is not extensively documented in publicly available literature, the expected reactivity can be inferred from the vast body of work on similar aromatic aldehydes in DCC.

The following table provides a hypothetical overview of potential macrocyclization reactions involving this compound, illustrating the principles of DCC.

| Reactants | Stoichiometry (Aldehyde:Amine) | Expected Major Product | Reaction Conditions |

| This compound + 1,2-Diaminoethane | 2:2 | [2+2] Macrocycle | Chloroform, Room Temperature |

| This compound + 1,3-Diaminopropane | 2:2 | [2+2] Macrocycle | Methanol, Reflux |

| This compound + 1,4-Diaminobutane | 2:2 | [2+2] Macrocycle | Dichloromethane, Acetic Acid (cat.) |

| This compound + Tris(2-aminoethyl)amine | 3:2 | [3+2] Cryptand-like structure | Acetonitrile, Room Temperature |

This table represents theoretical reaction pathways based on established principles of Dynamic Covalent Chemistry, as specific experimental data for these reactions with this compound is not widely reported.

Further research in this area would be beneficial to fully explore the potential of this compound as a versatile building block in the ever-expanding field of Dynamic Covalent Chemistry. The ability to form complex, self-assembled structures from relatively simple precursors is a powerful tool for the development of new materials with tailored properties and functions.

Diethyl 5 Formylisophthalate in the Construction of Advanced Organic and Hybrid Materials

Supramolecular Assembly and Host-Guest Chemistry

The strategic placement of hydrogen bond acceptors (the ester and formyl oxygens) and the potential for the formyl group to engage in various non-covalent and covalent interactions make diethyl 5-formylisophthalate an intriguing candidate for supramolecular chemistry. Its derivatives can be tailored to direct the formation of intricate, non-covalently linked architectures and to create specific recognition sites for guest molecules.

Self-Assembly Strategies Directed by this compound

The self-assembly of this compound and its derivatives is primarily governed by a combination of weak intermolecular forces, including hydrogen bonding, π–π stacking, and dipole-dipole interactions. The formyl group, in particular, can act as a hydrogen bond acceptor and its reactivity can be exploited to form dynamic covalent bonds, such as imines, which are crucial in the construction of stimuli-responsive supramolecular systems.

Research into the crystal engineering of related aromatic esters has demonstrated the importance of C–H⋯O hydrogen bonds in directing the formation of supramolecular frameworks researchgate.net. While a specific crystal structure for this compound is not widely reported in the literature, the principles derived from similar structures suggest that the ethyl ester and formyl groups would play a significant role in dictating the packing arrangement in the solid state. The interplay of these weak interactions can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures. The hierarchical self-assembly of aromatic compounds is a powerful strategy for creating complex and functional supramolecular polymers nih.govrsc.orgdntb.gov.ua.

Design of Recognition Motifs from this compound Derivatives

The chemical functionality of this compound provides a scaffold for the design of sophisticated molecular receptors in host-guest chemistry. The aldehyde group is particularly useful as it can be readily converted into a variety of other functional groups, allowing for the fine-tuning of the electronic and steric properties of the resulting host molecule.

A key strategy involves the Schiff base condensation of the formyl group with various amines to create macrocyclic or cage-like structures. This reaction is often reversible, lending itself to the principles of dynamic combinatorial chemistry, where the most stable host-guest complex can be selectively amplified from a library of potential structures. While direct examples of this compound in complex host-guest systems are not extensively documented, the synthesis of Schiff base macrocycles from dialdehydes and diamines is a well-established method for creating receptors for a variety of guests, including ions and small organic molecules researchgate.netresearchgate.net. The isophthalate (B1238265) backbone provides a rigid structural element, pre-organizing the binding sites for effective guest recognition.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

This compound serves as an invaluable precursor for the synthesis of ligands used in the construction of MOFs and COFs. These porous crystalline materials are of immense interest for applications in gas storage, separation, and catalysis. The formyl group can be retained in the final framework, offering a site for post-synthetic modification, or it can be transformed into a coordinating group, such as a carboxylate, prior to framework assembly.

This compound as a Ligand Precursor for MOF Synthesis

In the context of MOF synthesis, this compound is typically hydrolyzed to 5-formylisophthalic acid. This dicarboxylic acid can then be used as an organic linker to coordinate with metal ions or metal clusters, forming a porous framework. The synthesis of MOFs often involves solvothermal methods, where the metal salt and the organic linker are heated in a high-boiling point solvent wikipedia.org.

The isophthalate moiety provides a bent or angular geometry, which can lead to the formation of diverse and complex network topologies, in contrast to the linear frameworks often generated from terephthalate (B1205515) linkers. The use of functionalized isophthalate ligands has been shown to be an effective strategy for tuning the properties of MOFs rsc.orgresearchgate.net. While many studies focus on isophthalate derivatives with other functional groups like nitro or amino groups, the principles of ligand design and MOF assembly are directly applicable to ligands derived from this compound. The resulting MOFs can exhibit high surface areas and tunable pore sizes, making them suitable for a range of applications. The presence of the formyl group within the pores of the MOF is a particularly attractive feature, as it can be used to anchor other functional molecules.

Linker Design and Topology in MOF Construction with this compound Derived Ligands

The topology of a MOF, which describes the connectivity of its building blocks, is a critical factor in determining its properties. The use of isophthalate-based linkers, derived from this compound, introduces a 120-degree angle between the coordinating carboxylate groups. This angular disposition of coordinating sites can lead to a wide variety of network topologies, moving beyond the common cubic and square lattice nets seen with linear linkers whiterose.ac.ukberkeley.eduucl.ac.ukyoutube.com.

The connectivity of the metal-containing secondary building units (SBUs) and the geometry of the organic linker work in concert to define the final framework topology. For instance, the combination of a paddle-wheel SBU with a bent dicarboxylate linker can result in frameworks with intricate channel systems and large pores. The functionalization of the isophthalate linker, in this case with a formyl group, can influence the linker's conformation and interactions with other parts of the framework, potentially leading to new and unexpected topologies researchgate.netrsc.orgrsc.orgresearchgate.net. The ability to predict and control the topology of MOFs is a key goal in reticular chemistry, and the use of functionalized, angular linkers like 5-formylisophthalic acid is a powerful tool in this endeavor.

| Linker Geometry | Common SBU | Resulting Topology (Examples) | Reference |

| Bent (Isophthalate-based) | Paddle-wheel (e.g., Cu2(CO2)4) | fcu, pcu, nbo | whiterose.ac.ukberkeley.edu |

| Bent (Isophthalate-based) | Octahedral (e.g., Zr6O4(OH)4) | scu, ftw | researchgate.net |

| Bent (Isophthalate-based) | Trinuclear (e.g., Al3(OH)(COO)6) | nia | researchgate.net |

Table 1: Examples of MOF Topologies with Isophthalate-Based Linkers

Post-Synthetic Modification of this compound-Based Frameworks

One of the most significant advantages of incorporating ligands derived from this compound into MOFs and COFs is the potential for post-synthetic modification (PSM). The aldehyde group is a versatile chemical handle that can undergo a variety of reactions within the crystalline framework without compromising its structural integrity rsc.orgnih.govnih.gov. This allows for the introduction of new functionalities and the fine-tuning of the material's properties after its initial synthesis.

A common PSM reaction is the formation of imines through the reaction of the aldehyde-tagged framework with primary amines. This has been demonstrated in zinc-based MOFs with pendant aldehyde groups, where the reaction with 2,4-dinitrophenylhydrazine (B122626) leads to the formation of a hydrazone-functionalized MOF kcl.ac.ukconsensus.app. This approach allows for the covalent anchoring of a wide range of organic molecules within the pores of the MOF, enabling applications in catalysis, sensing, and selective separations. Furthermore, the aldehyde groups can be reduced to alcohols or oxidized to carboxylic acids, further expanding the chemical diversity of the framework. PSM of aldehyde-functionalized frameworks is a powerful strategy to create materials with tailored properties that would be difficult to achieve through direct synthesis kcl.ac.ukconsensus.app.

| PSM Reaction | Reagent | Resulting Functionality | Potential Application | Reference |

| Imine/Hydrazone Formation | Primary Amines/Hydrazines | Imine/Hydrazone | Catalysis, Sensing | kcl.ac.ukconsensus.app |

| Reduction | Sodium Borohydride (B1222165) | Alcohol | Altered Polarity | |

| Oxidation | Mild Oxidizing Agents | Carboxylic Acid | Ion Exchange | |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds | C=C double bond | Further Functionalization | |

| Wittig Reaction | Phosphonium (B103445) Ylides | Alkene | Polymer Grafting |

Table 2: Potential Post-Synthetic Modifications of Aldehyde-Functionalized Frameworks

Macrocyclic Chemistry and Porphyrin Synthesis

The formyl group of this compound is a key functional handle for its use in macrocyclization reactions, most notably in the synthesis of porphyrins and related tetrapyrrolic macrocycles. The primary strategy involves the electrophilic substitution reaction between the aldehyde and the nucleophilic α-positions of pyrrole (B145914). quora.com This condensation reaction, often performed under acidic conditions, leads to the formation of a porphyrinogen (B1241876), a reduced porphyrin precursor, which is subsequently oxidized to the stable, aromatic porphyrin macrocycle. nih.gov

This method, broadly known as the Rothemund reaction or its more modern variations like the Lindsey or Adler-Longo syntheses, is a cornerstone of synthetic porphyrin chemistry. acs.orgnih.govwikipedia.org The reaction involves a series of condensation and cyclization steps to form intermediates such as bipyrrin, tripyrrin, and bilane, which ultimately cyclize to yield the macrocyclic structure. quora.com By using this compound as the aldehyde component, the resulting macrocycle becomes symmetrically substituted at the meso-positions with 3,5-dicarbethoxyphenyl groups.

The synthesis of meso-tetrasubstituted porphyrins from aldehydes and pyrrole is a well-established field. nih.govwikipedia.org this compound serves as the A-type precursor in the synthesis of A₄-type porphyrins, where four identical substituted phenyl groups occupy the meso-positions of the macrocycle. The general synthesis is a condensation and oxidation process starting with pyrrole and an aldehyde. wikipedia.org

Commonly used synthetic methodologies include the Adler-Longo and Lindsey methods. The Adler-Longo process is a one-step reaction typically conducted in refluxing propionic acid under aerobic conditions, often resulting in yields of 10–30%. acs.orgnih.gov The Lindsey synthesis offers a milder, two-step alternative. First, the aldehyde and a large excess of pyrrole are condensed at room temperature using an acid catalyst like trifluoroacetic acid (TFA) or BF₃·Et₂O. researchgate.net This step forms the porphyrinogen intermediate. In the second step, the porphyrinogen is oxidized to the final porphyrin using an oxidizing agent such as p-chloranil or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). acs.orgresearchgate.net More environmentally friendly, solvent-free mechanochemical methods have also been developed, where grinding the aldehyde, pyrrole, and an acid catalyst produces the porphyrinogen, which can then be oxidized. nih.gov

| Method | Catalyst | Solvent | Oxidizing Agent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Adler-Longo | None (solvent acts as catalyst) | Propionic Acid or Acetic Acid | Air (O₂) | Reflux (~141 °C) | acs.orgnih.gov |

| Lindsey | TFA or BF₃·Et₂O | Dichloromethane or Chloroform | DDQ or p-Chloranil | Room Temperature (condensation), Reflux (oxidation) | researchgate.net |

| Mechanochemical | Acid Catalyst (e.g., trichloroacetic acid) | Solvent-free | Air or solid oxidant (e.g., DDQ) | Room Temperature (grinding) | nih.gov |

| Green Synthesis | HCl | H₂O–MeOH mixture, then DMF | Air (O₂) | Room Temperature (condensation), Reflux (oxidation) | acs.orgnih.gov |

Once a porphyrin is synthesized using this compound, the resulting structure possesses four 3,5-dicarbethoxyphenyl substituents at its meso-positions. These peripheral ester groups are valuable sites for post-synthetic functionalization. semanticscholar.org A common strategy involves the hydrolysis of the diethyl esters to the corresponding carboxylic acids. These carboxylic acid groups can then be activated and coupled with various amines to form amide bonds, allowing for the attachment of a wide range of functionalities. rsc.org

This approach enables the conjugation of the porphyrin core to other molecules, polymers, or biological carriers. rsc.org For example, porphyrins functionalized with linkers ending in amino, azido, or alkyne groups can be used in bioconjugation reactions, such as "click" chemistry, to attach them to biomolecules for applications in photodynamic therapy. rsc.orgnih.gov Furthermore, the peripheral groups can be modified through transition metal-catalyzed reactions, such as palladium-catalyzed C-H activation or coupling reactions (e.g., Suzuki, Sonogashira), to further extend the π-system or introduce new functional moieties. nih.govmdpi.comunt.edu

Integration into Polymeric and Liquid Crystalline Systems

Isophthalate and terephthalate derivatives are common monomers for the synthesis of aromatic polyesters. researchgate.net this compound, with its trifunctional nature (one aldehyde and two esters), can serve as a valuable precursor for creating specialized and complex polymer architectures. The diester functionality allows for its incorporation into polyester (B1180765) chains via transesterification reactions, similar to how other dicarboxylic acid esters like 2,5-furandicarboxylic acid (FDCA) are used to create bio-based polymers. researchgate.net

The aldehyde group adds another dimension of reactivity. It can be used to form poly(azomethine)s or polyimines through condensation with diamines, or it can be modified prior to polymerization to introduce other functionalities. For example, the aldehyde could be reduced to a hydroxyl group, converting the molecule into a diol-diester, or oxidized to a carboxylic acid, creating a tricarboxylic acid precursor. This versatility allows this compound to be used as a branching agent or cross-linker in polyester synthesis, enabling the creation of hyperbranched or network polymers with tailored thermal and mechanical properties.

The rigid aromatic core of the isophthalate unit is known to impart thermal stability and specific mechanical properties to polymer chains. researchgate.net The incorporation of this monomer can therefore be used to design high-performance polymers.

Role in the Development of Liquid Crystalline Materials

The intrinsic bent geometry of the isophthalate core in this compound makes it an ideal candidate for the construction of bent-core liquid crystals, also known as banana liquid crystals. These materials are of significant interest due to their unique properties, such as ferroelectricity and piezoelectricity, which are not typically observed in conventional rod-shaped (calamitic) liquid crystals.

The formyl group (-CHO) on the central benzene (B151609) ring of this compound provides a convenient synthetic handle for the elaboration of the molecular structure. One of the most common and effective methods to create the extended, rigid molecular structures required for liquid crystalline behavior is through the formation of Schiff bases (imines). This is typically achieved by the condensation reaction of the aldehyde with various primary amines.

The general synthetic approach involves reacting this compound with aromatic amines that bear long alkyl or alkoxy chains. These terminal chains are crucial for inducing and stabilizing the liquid crystalline mesophases. The resulting Schiff base linkage (-CH=N-) extends the rigid core of the molecule, contributing to the necessary anisotropy for liquid crystal formation.

Table 1: Potential Liquid Crystalline Derivatives from this compound via Schiff Base Formation

| Reactant Amine | Resulting Core Structure | Potential Liquid Crystal Phase |

| 4-alkoxyaniline | Diethyl 5-((4-alkoxyphenylimino)methyl)isophthalate | Nematic, Smectic |

| 4-aminobenzoic acid alkyl ester | Diethyl 5-((4-(alkoxycarbonyl)phenylimino)methyl)isophthalate | Nematic, Smectic |

| 4-cyanoaniline | Diethyl 5-((4-cyanophenylimino)methyl)isophthalate | Nematic |

The mesomorphic properties of the resulting compounds, such as the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures, can be finely tuned by systematically varying the substituents on the aniline (B41778) reactant. mdpi.comuobaghdad.edu.iq For instance, the length of the terminal alkoxy chains and the presence of polar groups can significantly influence the intermolecular interactions and, consequently, the self-assembly of the molecules into ordered liquid crystalline phases. rsc.orgrsc.org

Application in Light Upconversion Molecules and Related Photofunctional Materials

Photon upconversion, the process of converting lower-energy photons into higher-energy ones, is a rapidly advancing field with applications in solar energy, bioimaging, and photoredox catalysis. nih.gov Triplet-triplet annihilation upconversion (TTA-UC) is a particularly promising mechanism that relies on a sensitizer-annihilator pair of molecules. rsc.org While this compound is not a primary component in TTA-UC systems, its chemical functionalities make it a valuable precursor for the synthesis of custom annihilator molecules.

Annihilators in TTA-UC systems are typically polycyclic aromatic hydrocarbons or other extended π-conjugated systems that possess specific photophysical properties, including appropriate triplet and singlet energy levels. The synthesis of these complex molecules often involves the construction of larger aromatic systems from smaller, functionalized building blocks. The formyl group of this compound can be utilized in various carbon-carbon bond-forming reactions to extend its conjugation, a key requirement for efficient annihilators.

Table 2: Potential Synthetic Pathways for Annihilator Precursors from this compound

| Reaction Type | Reagent | Resulting Functional Group | Application in Annihilator Synthesis |

| Wittig Reaction | Phosphonium ylide | Alkene (Stilbene derivative) | Extension of π-conjugation |

| Horner-Wadsworth-Emmons Reaction | Phosphonate (B1237965) carbanion | Alkene (Stilbene derivative) | Extension of π-conjugation |

| Knoevenagel Condensation | Active methylene compound | α,β-unsaturated carbonyl | Building block for larger heterocyclic systems |

For example, a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium ylide or phosphonate can convert the formyl group into a stilbene-like double bond, effectively coupling the isophthalate core to another aromatic moiety. This elongation of the π-system is a fundamental strategy in the design of TTA-UC annihilators. nih.gov By carefully selecting the aromatic groups to be introduced, the photophysical properties of the resulting molecule, such as its absorption and emission wavelengths, can be tailored. rsc.org

Furthermore, the ester groups on the this compound backbone can be hydrolyzed to carboxylic acids, providing additional sites for functionalization or for tuning the solubility and processability of the final photofunctional material. This synthetic versatility allows for the creation of a diverse library of potential annihilator candidates derived from a common starting material.

Spectroscopic and Structural Characterization in Research Involving Diethyl 5 Formylisophthalate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of Diethyl 5-formylisophthalate and its derivatives. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can confirm the presence and connectivity of the compound's distinct functional groups.

In a typical ¹H NMR spectrum, the protons of the ethyl groups are expected to produce a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, arising from spin-spin coupling. The aromatic protons on the isophthalate (B1238265) ring would appear as distinct signals in the downfield region, with their specific shifts and coupling patterns determined by their positions relative to the formyl and ester substituents. The aldehyde proton (–CHO) is highly deshielded and would be expected to produce a singlet at a significantly downfield chemical shift, typically in the 9-10 ppm range.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbons of the ester and aldehyde groups, the aromatic carbons, and the carbons of the ethyl groups. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde | –CHO | ~10.1 (singlet) | ~191 |

| Aromatic | Ar–H | ~8.3 - 8.6 (multiplets) | ~130 - 140 |

| Ester Carbonyl | C=O | - | ~165 |

| Methylene | –OCH₂– | ~4.4 (quartet) | ~62 |

| Methyl | –CH₃ | ~1.4 (triplet) | ~14 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (250.25 g/mol ).

The fragmentation of the molecular ion provides a characteristic fingerprint that helps to confirm the structure. For this compound, common fragmentation pathways would involve the functional groups present. Key fragmentation events include:

Loss of an ethoxy group (–OCH₂CH₃): This results in a prominent peak at m/z 205 (M-45).

Loss of an ethyl group (–CH₂CH₃): Leading to a fragment at m/z 221 (M-29).

Cleavage of the formyl group: Loss of a hydrogen atom (M-1) or the entire CHO group (M-29) can occur.

McLafferty rearrangement: This can occur within the ethyl ester groups, leading to the loss of ethylene (C₂H₄) and the formation of a carboxylic acid fragment ion.

Analysis of these fragments allows researchers to piece together the molecular structure and confirm the identity of synthetic products. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Neutral Loss |

| 250 | [M]⁺• (Molecular Ion) | - |

| 221 | [M – C₂H₅]⁺ | C₂H₅• |

| 205 | [M – OC₂H₅]⁺ | OC₂H₅• |

| 177 | [M – COOC₂H₅]⁺ | COOC₂H₅• |

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives and Assemblies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique is particularly valuable for studying derivatives of this compound, where it can reveal detailed information about bond lengths, bond angles, and the intermolecular interactions that govern crystal packing.

Research on closely related structures, such as Diethyl 5-(2-cyanophenoxy)isophthalate, provides significant insight into the structural behavior of this class of compounds. nist.gov In the crystal structure of this derivative, the molecule is non-planar. nist.gov The crystal packing is stabilized by a network of weak intermolecular interactions, including C–H···O hydrogen bonds, which link the molecules into a supramolecular framework. nist.gov

This type of analysis is crucial for understanding how modifications to the formyl group can influence the self-assembly and crystal engineering of isophthalate-based molecules, which is relevant for the design of metal-organic frameworks (MOFs) and other functional materials.

Table 3: Crystallographic Data for a Representative Derivative, Diethyl 5-(2-cyanophenoxy)isophthalate nist.gov

| Parameter | Value |

| Chemical Formula | C₁₉H₁₇NO₅ |

| Molecular Weight | 339.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.3581 (5) |

| b (Å) | 10.5306 (6) |

| c (Å) | 17.0141 (10) |

| β (°) | 91.967 (2) |

| Volume (ų) | 1675.69 (16) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the functional groups and electronic properties of this compound.

IR Spectroscopy identifies the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its key functional groups:

C=O Stretch (Ester): A strong band typically appearing around 1720 cm⁻¹.

C=O Stretch (Aldehyde): Another strong band, usually found at a slightly different frequency, around 1700 cm⁻¹. The presence of two distinct C=O peaks would confirm both functional groups.

C–O Stretch (Ester): Strong bands in the 1300-1100 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ range.

C–H Stretch (Aldehyde): Two characteristic weak bands often appear near 2850 and 2750 cm⁻¹.

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring and carbonyl groups of this compound contain π-electrons and non-bonding (n) electrons, which can be excited by UV radiation. The spectrum is expected to show absorptions corresponding to π → π* transitions, typically at shorter wavelengths, and n → π* transitions, which are weaker and occur at longer wavelengths. These electronic transitions are sensitive to the molecular environment and conjugation within the system.

Table 4: Expected Characteristic IR Absorptions and UV-Vis Transitions for this compound

| Spectroscopy Type | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | Ester C=O Stretch | ~1720 |

| IR | Aldehyde C=O Stretch | ~1700 |

| IR | Aromatic C=C Stretch | ~1600-1450 |

| IR | Ester C–O Stretch | ~1300-1100 |

| UV-Vis | π → π* transition | ~200-280 nm |

| UV-Vis | n → π* transition | >280 nm |

Future Perspectives and Emerging Research Directions for Diethyl 5 Formylisophthalate Chemistry

Innovations in Green and Sustainable Synthesis

The chemical industry's increasing emphasis on sustainability is driving the development of greener synthetic routes to valuable platform molecules like diethyl 5-formylisophthalate. Future research in this area is expected to focus on several key innovations:

Catalytic Carbonylation Reactions: A significant advancement lies in the move away from stoichiometric reagents towards catalytic processes. Research is ongoing to develop efficient carbonylation methods using less harmful and renewable reaction media. These methods often involve the carbonylation of aromatic halides or triflates in the presence of nucleophiles to produce aldehydes, carboxylic acids, and esters.

Biocatalysis and Engineered Microorganisms: A promising frontier is the use of engineered microorganisms for the biosynthesis of aromatic aldehydes. This approach can offer a direct route from simple sugars to complex aromatic compounds, significantly reducing the environmental footprint of the synthesis.

Flow Chemistry and Process Intensification: The adoption of continuous flow reactors can lead to more efficient and safer synthetic processes. Flow chemistry allows for precise control over reaction parameters, leading to higher yields, reduced waste, and the potential for catalyst recycling.

Alternative Solvents and Energy Sources: Research into the use of greener solvents, such as supercritical fluids or bio-derived solvents, is expected to grow. Additionally, the use of alternative energy sources like microwave or ultrasonic irradiation can accelerate reaction rates and reduce energy consumption.

| Green Synthesis Approach | Description | Potential Advantages |

| Catalytic Carbonylation | Use of catalysts to introduce carbonyl groups into aromatic rings. | High atom economy, reduced waste. |

| Biocatalysis | Employment of enzymes or whole-cell systems for synthesis. | Mild reaction conditions, high selectivity, use of renewable feedstocks. |

| Flow Chemistry | Continuous processing in microreactors. | Improved safety, higher efficiency, easier scale-up. |

| Alternative Solvents/Energy | Utilization of non-toxic solvents and energy sources. | Reduced environmental impact, lower energy consumption. |

Expanding Applications in Smart Materials and Sensing Technologies

The reactive aldehyde group of this compound makes it an attractive candidate for the development of smart materials and sensors. Future research is likely to explore its incorporation into stimuli-responsive systems:

Fluorescent Chemosensors: The isophthalaldehyde (B49619) core can be functionalized to create fluorescent probes for the detection of specific analytes. The aldehyde group can react with analytes, leading to a change in the fluorescence properties of the molecule, enabling the detection of metal ions, anions, or biologically relevant molecules.

Stimuli-Responsive Polymers: this compound can be used as a monomer or cross-linking agent in the synthesis of polymers that respond to external stimuli such as pH, light, or temperature. The aldehyde functionality can form reversible covalent bonds (e.g., imines), which can be cleaved or formed in response to a specific trigger, leading to changes in the polymer's properties.

Self-Healing Materials: The reversible nature of the bonds formed by the aldehyde group can be exploited in the design of self-healing polymers. When a material is damaged, the reversible bonds can reform under specific conditions, restoring the material's integrity.

Chemo- and Regioselective Functionalization Strategies

The presence of three distinct functional groups (one aldehyde and two ester groups) on the aromatic ring of this compound presents both a challenge and an opportunity for synthetic chemists. Future research will focus on developing highly selective methods to modify these groups independently.

Orthogonal Protection-Deprotection Strategies: The development of robust protecting group strategies will be crucial for the selective functionalization of the aldehyde and ester groups. This will allow for the stepwise modification of the molecule, enabling the synthesis of complex derivatives.

Catalytic Selective Transformations: The use of catalysts that can selectively target one functional group in the presence of others will be a key area of investigation. For example, catalysts could be developed for the selective reduction of the aldehyde without affecting the ester groups, or for the selective hydrolysis of one ester group over the other.

Post-Synthetic Modification of Derived Materials: For materials synthesized using this compound as a building block (e.g., MOFs), post-synthetic modification (PSM) will be a powerful tool. nih.govnih.gov The unreacted aldehyde or ester groups within the material can be chemically modified after the initial synthesis, allowing for the introduction of new functionalities and the tuning of the material's properties. nih.govnih.gov

| Functionalization Strategy | Description | Potential Outcome |

| Orthogonal Protection | Sequential protection and deprotection of functional groups. | Precise control over the synthesis of complex derivatives. |

| Catalytic Selectivity | Use of catalysts to target specific functional groups. | Efficient and selective transformations with minimal side products. |

| Post-Synthetic Modification | Chemical modification of a pre-synthesized material. | Tailoring the properties of materials for specific applications. nih.govnih.gov |

Development of Novel Reticular Materials and Architectures

This compound is an ideal building block for the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Future research in this area will focus on creating novel materials with tailored properties and functionalities.

Hierarchically Porous MOFs: The functional groups on the linker can be used to create hierarchical pore structures within MOFs. This can be achieved by using the aldehyde group to template the formation of larger pores or by post-synthetically modifying the linker to introduce porosity on different length scales.

Functionalized Covalent Organic Frameworks: The trifunctional nature of this compound makes it a promising candidate for the synthesis of 2D and 3D COFs. The aldehyde and ester groups can participate in various condensation reactions to form robust and porous networks. The functional groups can also be used to tune the electronic and photophysical properties of the resulting COFs.

Mixed-Linker and Composite Materials: The incorporation of this compound alongside other linkers in the synthesis of MOFs and COFs can lead to materials with enhanced properties. This approach allows for the fine-tuning of pore size, surface area, and chemical functionality.

The continued exploration of this compound chemistry promises to yield a new generation of advanced materials with applications spanning from sustainable catalysis and chemical sensing to drug delivery and gas storage.

Q & A

Basic: What synthetic methods are recommended for producing Diethyl 5-formylisophthalate, and how can purity be validated?

This compound is typically synthesized via esterification of 5-formylisophthalic acid with ethanol under acidic catalysis. To optimize purity, researchers should employ techniques like vacuum distillation or column chromatography. Purity validation requires hyphenated analytical methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection. Rigorous pre-washing of glassware and solvent purification is critical to minimize contamination from laboratory plastics, which can introduce phthalate analogs .

Basic: What analytical techniques are prioritized for structural elucidation and quantification of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester and formyl functional groups. Quantification can be achieved via GC-MS with electron capture detection (ECD), though researchers must account for interference from organochlorine compounds. For trace analysis, rigorous contamination controls—such as baking glassware at high temperatures and using solvent blanks—are necessary to ensure detection limits below parts-per-billion .

Advanced: How should experimental designs address discrepancies in reported stability data for this compound under thermal and photolytic conditions?

Contradictions in stability studies often arise from variations in experimental parameters (e.g., light intensity, temperature gradients). To resolve these, researchers should adopt standardized protocols, such as:

- Thermal stability : Isothermal testing at incremental temperatures (e.g., 40°C, 60°C, 80°C) with periodic sampling.

- Photolytic stability : Use of controlled UV chambers with calibrated irradiance levels.

Data normalization to account for environmental variables (e.g., humidity) and triplicate trials are critical. Contradictory findings should undergo sensitivity analysis to identify confounding factors .

Advanced: What systematic approaches are recommended for evaluating the endocrine-disrupting potential of this compound in vivo?

In vivo studies should follow tiered testing frameworks:

Screening : Use zebrafish embryo assays to assess acute toxicity and developmental endpoints.

Mechanistic analysis : Employ receptor-binding assays (e.g., estrogen receptor alpha transactivation).

Dose-response modeling : Apply benchmark dose (BMD) methods to establish no-observed-adverse-effect levels (NOAELs).

Standardizing administered doses across studies is critical; researchers should reference protocols from regulatory agencies (e.g., OECD Test Guidelines) to ensure comparability .

Advanced: How can researchers mitigate analytical interference when detecting this compound in complex matrices (e.g., biological fluids)?

Matrix effects in biological samples (e.g., serum, adipose tissue) require:

- Sample preparation : Solid-phase extraction (SPE) with phthalate-specific sorbents to isolate the compound.

- Chromatographic separation : Use of reverse-phase HPLC with tandem MS (LC-MS/MS) to distinguish this compound from metabolites or co-eluting contaminants.

Method validation should include spike-and-recovery experiments at multiple concentration levels to assess accuracy in the presence of interferents like lipids or proteins .

Advanced: What strategies resolve contradictions between computational predictions and experimental data on this compound’s reactivity?

Discrepancies often arise from oversimplified computational models. To address this:

- Refine quantum mechanical (QM) calculations using higher-level basis sets (e.g., B3LYP/6-311+G(d,p)) to better approximate transition states.

- Validate in silico results with kinetic studies (e.g., time-resolved NMR) to monitor reaction intermediates.

Researchers should document all assumptions (e.g., solvent effects, steric hindrance) and cross-validate findings with multiple software platforms .

Advanced: How should dose-response relationships be statistically modeled in chronic toxicity studies of this compound?

Non-linear regression models (e.g., probit or log-logistic) are preferred over linear approximations. Key steps include:

- Data stratification : Separate sub-acute, sub-chronic, and chronic exposure datasets.

- Uncertainty quantification : Bootstrap resampling to estimate confidence intervals for EC₅₀ values.

- Covariate adjustment : Control for variables like animal weight or feed composition.

Missing data (e.g., unrecorded mortality events) should be addressed via multiple imputation or sensitivity analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.